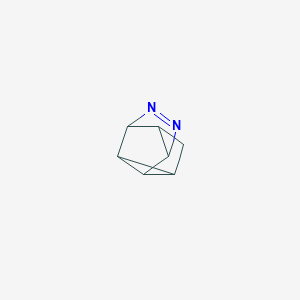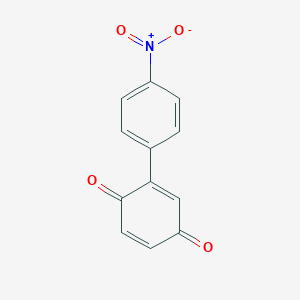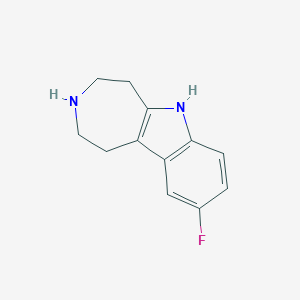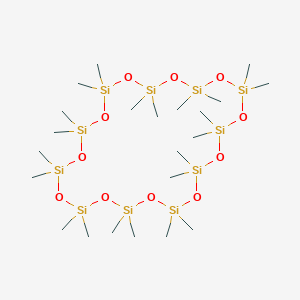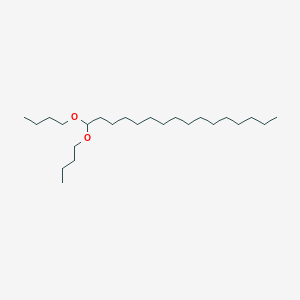
1,1-Dibutoxyhexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibutoxyhexadecane, also known as DBHD, is a synthetic compound that belongs to the family of dialkyl ethers. It is a colorless liquid that is widely used in various scientific research applications. DBHD has a unique chemical structure that makes it an attractive compound for researchers who are interested in studying its mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
The mechanism of action of 1,1-Dibutoxyhexadecane is not well understood, but it is believed to interact with the surface of nanoparticles and other materials, which leads to the stabilization of these materials. 1,1-Dibutoxyhexadecane has a unique chemical structure that allows it to form strong hydrogen bonds with the surface of nanoparticles, which helps to prevent the aggregation of these particles.
Effets Biochimiques Et Physiologiques
1,1-Dibutoxyhexadecane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered to be a safe compound for use in various scientific research applications. 1,1-Dibutoxyhexadecane is not known to have any adverse effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-Dibutoxyhexadecane has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also a versatile compound that can be used in a wide range of scientific research applications. However, one of the limitations of 1,1-Dibutoxyhexadecane is that it is a synthetic compound that may not be found in nature. This limits its potential applications in certain fields of research.
Orientations Futures
There are several future directions for research on 1,1-Dibutoxyhexadecane. One potential area of research is the development of new synthetic methods for the preparation of 1,1-Dibutoxyhexadecane. Another area of research is the study of the mechanism of action of 1,1-Dibutoxyhexadecane, which could lead to the development of new applications for this compound. Finally, the study of the biochemical and physiological effects of 1,1-Dibutoxyhexadecane could provide valuable insights into the safety and potential uses of this compound.
Méthodes De Synthèse
The synthesis of 1,1-Dibutoxyhexadecane involves the reaction between 1-bromohexadecane and butyl alcohol in the presence of a strong base such as potassium hydroxide. The reaction takes place under reflux conditions and produces 1,1-Dibutoxyhexadecane as the main product. The purity of the final product can be improved by using various purification techniques such as column chromatography.
Applications De Recherche Scientifique
1,1-Dibutoxyhexadecane has been extensively used in scientific research as a solvent, surfactant, and dispersant. It is widely used in the synthesis of nanoparticles, where it acts as a capping agent and stabilizes the nanoparticles. 1,1-Dibutoxyhexadecane has also been used as a solvent in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In addition, it has been used as a dispersant in the preparation of graphene oxide and other nanomaterials.
Propriétés
Numéro CAS |
18302-68-6 |
|---|---|
Nom du produit |
1,1-Dibutoxyhexadecane |
Formule moléculaire |
C24H50O2 |
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
1,1-dibutoxyhexadecane |
InChI |
InChI=1S/C24H50O2/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-24(25-22-8-5-2)26-23-9-6-3/h24H,4-23H2,1-3H3 |
Clé InChI |
FKUKCSQVDRJBJN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(OCCCC)OCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



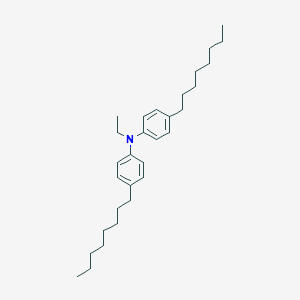

![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)


![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)



